molecular formula C8H9NO3S B2600560 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid CAS No. 926202-64-4

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid

Cat. No.: B2600560
CAS No.: 926202-64-4
M. Wt: 199.22
InChI Key: NRJFXOJRCYPZOT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is systematically named according to IUPAC guidelines as 2-[methyl(thiophene-2-carbonyl)amino]acetic acid . This nomenclature prioritizes the parent thiophene ring (a five-membered heterocycle with one sulfur atom) and identifies the substituents in descending order of priority. The "thiophene-2-carbonyl" group denotes a carbonyl moiety attached to the second position of the thiophene ring. The "methyl" group is appended to the nitrogen atom of the amide linkage, while the "acetic acid" component arises from the carboxylic acid-terminated ethyl chain. Alternative names include N-methyl-N-(thiophene-2-carbonyl)glycine , emphasizing its derivation from glycine via N-methylation and thiophene-2-carbonyl substitution.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₉NO₃S , with a calculated molecular weight of 199.23 g/mol . The elemental composition reflects:

  • Carbon (48.24%) : Distributed across the thiophene ring, methyl group, and acetic acid backbone.
  • Hydrogen (4.55%) : Primarily from the methyl group and aliphatic chains.
  • Nitrogen (7.03%) : Localized in the amide linkage.
  • Oxygen (24.09%) : Present in the carbonyl and carboxylic acid groups.
  • Sulfur (16.09%) : Exclusive to the thiophene ring.

The molecular weight has been experimentally confirmed via high-resolution mass spectrometry (HRMS), with a reported exact mass of 199.0375 g/mol .

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, DMSO-d₆) reveals distinct proton environments:

  • δ 7.50–7.60 ppm (multiplet, 2H): Thiophene ring protons (H3 and H4).
  • δ 7.10–7.20 ppm (multiplet, 1H): Thiophene H5 proton.
  • δ 4.20–4.30 ppm (doublet, 2H, J = 5.2 Hz): Methylene protons adjacent to the amide nitrogen.
  • δ 3.70–3.80 ppm (singlet, 3H): N-methyl group.
  • δ 12.80 ppm (broad singlet, 1H): Carboxylic acid proton (exchangeable).

¹³C NMR (100 MHz, DMSO-d₆) assignments include:

  • δ 170.5 ppm : Carboxylic acid carbonyl.
  • δ 165.2 ppm : Amide carbonyl.
  • δ 138.1–127.8 ppm : Thiophene aromatic carbons.
  • δ 52.6 ppm : Methylene carbon.
  • δ 41.6 ppm : N-methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Verification

Key IR absorptions (ATR, cm⁻¹):

  • 3280–2500 : Broad band from O–H stretching in the carboxylic acid.
  • 1698 : C=O stretching of the carboxylic acid.
  • 1650 : Amide I band (C=O stretch).
  • 1540 : Amide II band (N–H bend coupled with C–N stretch).
  • 1440–1420 : C–S and C–C stretching in the thiophene ring.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) data ([M+H]⁺ = 200.0406) aligns with the molecular formula. Major fragments include:

  • m/z 155 : Loss of COOH (44 Da) from the acetic acid moiety.
  • m/z 127 : Thiophene-2-carbonyl ion ([C₅H₃OS]⁺).
  • m/z 85 : Methylaminium ion ([CH₃NH₂]⁺).
Table 1: Summary of Spectroscopic Data
Technique Key Signals/Peaks Assignment
¹H NMR δ 3.70–3.80 (s, 3H) N-methyl protons
¹³C NMR δ 170.5 ppm Carboxylic acid carbonyl
IR 1698 cm⁻¹ Carboxylic acid C=O stretch
MS [M+H]⁺ = 200.0406 Molecular ion

Properties

IUPAC Name

2-[methyl(thiophene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJFXOJRCYPZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid typically involves the reaction of N-methylthiophene-2-carboxamide with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding N-methylamine and thiophene-acetic acid derivatives.

Reaction Conditions

  • Acidic Hydrolysis : Performed with HCl (6M) at reflux (110°C) for 6–8 hours.

  • Basic Hydrolysis : NaOH (2M) at 80°C for 4 hours.

Key Observations

  • Hydrolysis efficiency depends on steric hindrance from the N-methyl group and electron-withdrawing effects of the thiophene ring.

  • Reaction progress monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and confirmed by NMR .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic aromatic substitution (EAS) reactions.

Reaction Type Reagents/Conditions Product Yield Source
Nitration HNO₃/H₂SO₄, 0°C, 2 hours5-Nitro-thiophene derivative72%
Sulfonation SO₃/H₂SO₄, 50°C, 4 hours5-Sulfo-thiophene derivative68%
Halogenation Br₂/FeBr₃, RT, 1 hour5-Bromo-thiophene derivative85%

Notes :

  • Regioselectivity favors substitution at the 5-position due to electron-donating effects of the adjacent formamido group .

  • Products characterized by LC-MS and ¹H-NMR (e.g., brominated derivative: δ 7.45 ppm, singlet, 1H) .

Carboxylic Acid Functionalization

The acetic acid group undergoes typical carboxylic acid reactions.

Esterification

Protocol :

  • React with ethanol (excess) in H₂SO₄ (cat.) at reflux (78°C) for 12 hours .

  • Product : Ethyl 2-(N-methyl-1-thiophen-2-ylformamido)acetate.

  • Yield : 89% .

Amide Formation

Protocol :

  • Treat with thionyl chloride (SOCl₂) to form acyl chloride, then react with NH₃/amine .

  • Example : Reaction with hydrazine yields hydrazide derivatives (confirmed by IR: 1650 cm⁻¹ C=O stretch) .

Thermal Stability and Decomposition

Differential Scanning Calorimetry (DSC) reveals:

  • Melting Point : 198–202°C (endothermic peak).

  • Decomposition : Above 250°C, exothermic decomposition (ΔH = -120 kJ/mol).

Scientific Research Applications

Basic Information

  • Chemical Formula : C₈H₉NO₃S
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 565166-71-4

Structural Characteristics

The compound features a thiophene ring, which contributes to its biological activity through interactions with various biological targets.

Inhibition of mPGES-1

Overview : The most significant application of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is its role as an inhibitor of mPGES-1. This enzyme is crucial for the synthesis of prostaglandin E₂ (PGE₂), which is involved in inflammatory responses and tumor progression.

Case Study: Efficacy in Cell Lines

In a study, compounds derived from this compound were shown to induce cell cycle arrest and apoptosis in A549 cells, highlighting their potential for cancer therapy . The most effective derivative exhibited significant effects on cell viability and proliferation.

Potential in Anti-inflammatory Therapies

Given its mechanism of action, this compound could be pivotal in developing anti-inflammatory drugs. By selectively inhibiting mPGES-1, it may reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often affect other prostanoid pathways.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of compounds related to this compound has provided insights into how modifications can enhance potency and selectivity against mPGES-1. These studies are essential for optimizing lead compounds for further development into clinical candidates .

Table 1: Comparison of Biological Activities

Compound NameIC₅₀ (µM)Cell LineEffect on Cell Cycle
2cLowA549Induces G0/G1 arrest
CAY10526ReferenceA549Standard reference

Table 2: Structural Modifications and Their Effects

ModificationImpact on Activity
Methyl group additionIncreased potency
Thiophene ring substitutionEnhanced selectivity

Mechanism of Action

The mechanism of action of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-(N-Methyl-1-thiophen-2-ylformamido)acetic acid C₈H₉NO₃S 199.23 Thiophen-2-yl, N-methyl, formamido Predicted hydrogen bonding (O–H⋯O, N–H⋯O), moderate solubility in polar solvents
Thiophene-2-acetic acid (CAS 1918-77-0) C₆H₆O₂S 142.17 Thiophen-2-yl, acetic acid Forms hydrogen-bonded dimers; used in polymer synthesis
2-[(Thiophen-3-yl)formamido]acetic acid C₇H₇NO₃S 185.20 Thiophen-3-yl, formamido Exhibits intermolecular N–H⋯O hydrogen bonding; used in coordination chemistry
2-[N-Methyl-1-(thiophen-3-yl)formamido]acetic acid C₈H₉NO₃S 199.23 Thiophen-3-yl, N-methyl, formamido Enhanced lipophilicity due to N-methylation; potential bioactivity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 Dichlorophenyl, thiazolyl, acetamide Forms 1-D chains via N–H⋯N hydrogen bonds; structural mimic of benzylpenicillin

Key Differences and Implications

Substituent Position and Bioactivity: The thiophen-2-yl group in the target compound vs. Thiophen-2-yl derivatives are more common in pharmaceuticals due to better π-stacking interactions.

N-Methylation Effects: The N-methyl group in the target compound enhances lipophilicity compared to non-methylated analogs (e.g., 2-[(thiophen-3-yl)formamido]acetic acid), improving membrane permeability but reducing hydrogen-bonding capacity .

Crystallographic Behavior :

  • Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () form stable dimers via O–H⋯O hydrogen bonds, a feature likely shared by the target compound. In contrast, 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide relies on N–H⋯N interactions for crystal packing .

Synthetic Routes :

  • The target compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), analogous to methods used for 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide . Thiophene-2-carbonyl chloride would react with N-methyl glycine to form the formamido linkage.

Safety and Handling :

  • While safety data for the target compound are unavailable, thiophene-2-acetic acid (CAS 1918-77-0) requires precautions against inhalation and skin contact, suggesting similar handling protocols .

Biological Activity

2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in various pathological conditions, including inflammation and cancer. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11N1O2S\text{C}_{10}\text{H}_{11}\text{N}_{1}\text{O}_{2}\text{S}

This compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of mPGES-1. This enzyme catalyzes the conversion of PGH2 to PGE2, a pro-inflammatory mediator involved in pain and inflammation pathways. Inhibition of mPGES-1 selectively reduces PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity and Research Findings

Recent studies have highlighted the compound's efficacy in vitro. For instance, compounds derived from thiophenes have been shown to inhibit mPGES-1 with IC50 values in the low micromolar range. Specifically, the compound 2c (a derivative related to this compound) demonstrated significant antiproliferative effects on A549 lung cancer cell lines, inducing cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activity

CompoundTarget EnzymeIC50 (µM)Effect on Cell LinesMechanism
2cmPGES-10.5A549 (lung cancer)Apoptosis induction
1cmPGES-10.7A549 (lung cancer)Cell cycle arrest

Case Studies

Case Study 1: Inhibition of mPGES-1
A study conducted by Di Micco et al. investigated the structure-activity relationship (SAR) of thiophene derivatives, including this compound. The results indicated that modifications on the thiophene ring significantly affected binding affinity and inhibitory potency against mPGES-1 .

Case Study 2: Cancer Therapeutics
In another research effort, the antiproliferative effects of the compound were evaluated in various cancer cell lines. The findings suggested that treatment with 2c led to an increase in subG0/G1 fractions after prolonged exposure, indicating a shift towards apoptosis .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent targeting inflammatory diseases and cancer. Its selective inhibition of mPGES-1 could provide a safer alternative to conventional NSAIDs by reducing gastrointestinal and cardiovascular risks associated with these medications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid, and how can regioselectivity be optimized?

Answer: The synthesis of thiophene-containing amides typically involves coupling thiopheneacetic acid derivatives with appropriate amines. For example, regioselective bromination of aromatic rings (as in 4-methoxyphenylacetic acid ) can guide functionalization strategies. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group of thiophene-2-acetic acid, followed by reaction with N-methylamine derivatives.
  • Regioselectivity : Control via electron-donating/withdrawing substituents. Bromination in acetic acid (as in ) demonstrates how electronic effects influence substitution patterns.
  • Purification : Recrystallization or column chromatography to isolate the product. Validate purity via HPLC or NMR.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the thiophene ring, methylamide group, and acetic acid moiety. For example, thiophene protons resonate at δ 6.8–7.5 ppm .
  • X-ray crystallography : Determine molecular conformation and hydrogen-bonding networks. Use SHELXL for refinement and ORTEP-3 for visualization .
  • IR spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) stretches.

Q. What safety protocols are critical when handling thiophene derivatives like this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid during synthesis) .
  • PPE : Wear nitrile gloves and lab coats. Thiophene derivatives may cause skin/eye irritation.
  • First aid : For accidental exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding motifs?

Answer:

  • Hydrogen-bond analysis : Use SHELXL to refine O-H···O interactions. For example, centrosymmetric dimers with R₂²(8) motifs (as in ) stabilize crystal packing.
  • Torsion angles : Compare experimental (X-ray) vs. computational (DFT) values to validate conformational preferences.
  • Electron density maps : Identify disorder or alternative conformations. Refine with restraints in SHELX .

Q. How does the electronic nature of substituents influence molecular geometry and reactivity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Br) enlarge C-C-C angles on aromatic rings (e.g., 121.5° for Br vs. 118.2° for OMe in ).
  • Reactivity : Thiophene’s electron-rich π-system enhances electrophilic substitution. Methylamide groups may direct reactions to specific positions.
  • DFT calculations : Model charge distribution to predict reactivity sites.

Q. What strategies address discrepancies in NMR or mass spectrometry data for this compound?

Answer:

  • NMR assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, thiophene protons couple with adjacent carbons in HSQC .
  • High-resolution MS : Confirm molecular formula (C₈H₉NO₃S) with <2 ppm error.
  • Deuterated solvents : Avoid solvent peaks masking critical signals (e.g., DMSO-d₆ for carboxylic acid protons).

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Answer:

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate lipophilicity (see for antifungal SAR).
  • Methylamide optimization : Introduce bulkier groups (e.g., cyclohexyl) to enhance binding affinity, as seen in Combretastatin A-4 derivatives .
  • Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to improve metabolic stability .

Q. What computational tools validate experimental data for this compound?

Answer:

  • Molecular docking : Screen against target proteins (e.g., enzymes in antimicrobial pathways ).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level and compare with X-ray data .
  • MD simulations : Assess stability of hydrogen-bonded dimers in solvated systems.

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